N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine
Description
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂N₅ |
| Molecular Weight | 272.35 g/mol |
| IUPAC Name | N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine |
| SMILES | CCN1C=CC(=N1)CNC2=C(C)NN=C2C(C)C |
| Topological Polar Surface Area | 62.8 Ų |
The SMILES notation highlights the ethyl group (CCN1C=CC(=N1)), methylene-amine bridge (CNC), and the second pyrazole’s isopropyl (C(C)C) and methyl (C(C)) substituents.
Crystallographic Characterization and Conformational Analysis
While direct crystallographic data for this compound are not publicly available, analogous pyrazole derivatives exhibit monoclinic crystal systems with space group P2₁/c (no. 14). For example, the related compound 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidine crystallizes with unit cell parameters a = 9.5677 Å, b = 8.1755 Å, c = 14.846 Å, and β = 93.783°.
Hypothetical Crystallographic Parameters (Inferred)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | ~1150 ų |
| Z (Molecules/Unit Cell) | 4 |
The isopropyl and methyl groups likely induce steric hindrance, favoring a staggered conformation to minimize van der Waals repulsions. The dihedral angle between the two pyrazole rings is estimated to range between 45° and 60°, based on similar bifunctional pyrazoles.
Comparative Structural Analysis with Related Pyrazole Derivatives
Table 2: Structural Comparison with Analogues
Key differences include:
- Substituent Position : The target compound’s methyl group at C4 (vs. C5 in ) alters electronic distribution, as evidenced by reduced dipole moments in derivatives with para-substituted methyl groups.
- Steric Effects : The 4-methyl group in the target compound increases steric bulk near the amine moiety, potentially reducing hydrogen-bonding capacity compared to 5-methyl analogues.
- Conformational Flexibility : The isopropyl group’s branched structure imposes greater torsional strain than linear alkyl chains, as observed in molecular dynamics simulations of related compounds.
These structural nuances highlight how minor positional changes in pyrazole derivatives significantly impact physicochemical properties and intermolecular interactions.
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-5-17-12(6-7-15-17)8-14-13-11(4)9-18(16-13)10(2)3;/h6-7,9-10H,5,8H2,1-4H3,(H,14,16);1H |
InChI Key |
WBQFQWOMBZCTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=NN(C=C2C)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Key Precursors
The synthesis typically begins with the preparation of two key precursors:
- 1-Ethyl-1H-pyrazol-5-yl derivatives: These compounds serve as the source of the methylene bridge connecting the two pyrazole rings
- 1-Isopropyl-4-methyl-1H-pyrazol-3-amine: This compound provides the amine functionality for the coupling reaction
These precursors can be synthesized through established pyrazole formation methodologies, followed by appropriate functionalization to introduce the required substituents.
Reductive Amination Approach
Synthetic Pathway
One of the most efficient methods for preparing this compound involves a reductive amination approach. This method utilizes the reaction between 1-isopropyl-4-methyl-1H-pyrazol-3-amine and (1-ethyl-1H-pyrazol-5-yl)carbaldehyde in the presence of a reducing agent.
The synthetic pathway involves the following steps:
- Preparation of (1-ethyl-1H-pyrazol-5-yl)carbaldehyde through selective formylation
- Synthesis of 1-isopropyl-4-methyl-1H-pyrazol-3-amine via appropriate cyclocondensation reactions
- Condensation of the amine and aldehyde to form an intermediate imine
- Reduction of the imine to yield the target compound
Reaction Conditions and Parameters
The reductive amination process requires careful control of reaction conditions to maximize yield and minimize side reactions. Typical reaction conditions are summarized in Table 1.
Table 1: Optimal Reaction Conditions for Reductive Amination Approach
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Methanol or Tetrahydrofuran | Anhydrous conditions recommended |
| Temperature | 0°C to room temperature | Gradual warming improves selectivity |
| Reducing Agent | Sodium cyanoborohydride or Sodium triacetoxyborohydride | NaBH₃CN preferred for pH stability |
| pH | 4-6 | Maintained with acetic acid buffer |
| Reaction Time | 12-24 hours | Monitored by thin-layer chromatography |
| Catalyst | Lewis acid (optional) | Ti(OiPr)₄ can enhance imine formation |
The reaction typically proceeds with yields ranging from 65-82% depending on the specific conditions employed and the purity of starting materials.
Nucleophilic Substitution Method
Synthetic Strategy
Another viable approach for synthesizing this compound involves nucleophilic substitution reactions. This method utilizes a halogenated derivative of 1-ethyl-1H-pyrazol-5-ylmethane that undergoes nucleophilic attack by the amine nitrogen of 1-isopropyl-4-methyl-1H-pyrazol-3-amine.
The synthesis follows these key steps:
- Preparation of (1-ethyl-1H-pyrazol-5-yl)methyl halide (typically bromide or chloride)
- Synthesis of 1-isopropyl-4-methyl-1H-pyrazol-3-amine
- Nucleophilic substitution reaction under basic conditions
- Purification of the final product
Experimental Protocol
A detailed experimental protocol for this method is outlined below based on established procedures for similar pyrazole derivatives:
- To a solution of 1-isopropyl-4-methyl-1H-pyrazol-3-amine (1.0 eq) in N,N-dimethylformamide (10 mL/g) is added potassium carbonate (2.5 eq) and (1-ethyl-1H-pyrazol-5-yl)methyl bromide (1.2 eq).
- The reaction mixture is stirred at room temperature for 12-16 hours or heated to 50-60°C for 4-6 hours.
- The progress is monitored by thin-layer chromatography using an appropriate solvent system.
- Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water to remove inorganic salts.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (typically 0-5%).
This method typically provides the desired product in yields ranging from 70-85%, with high purity suitable for further applications.
Convergent Synthesis Approach
Synthetic Design
A convergent synthesis approach represents a more advanced strategy for preparing this compound, particularly when specific functionalization patterns are required. This method involves the parallel synthesis of both pyrazole rings followed by their coupling at a late stage.
The key features of this approach include:
- Independent synthesis and functionalization of both pyrazole rings
- Introduction of protecting groups to control reactivity
- Coupling of the two fragments through carefully selected reactions
- Sequential deprotection steps to reveal the final product
Specific Reaction Conditions
The specific reaction conditions for a convergent synthesis approach are summarized in Table 2, based on optimized procedures reported in the literature.
Table 2: Reaction Conditions for Convergent Synthesis Approach
| Synthetic Stage | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Ethyl Pyrazole Formation | Ethyl hydrazine, 1,3-diketone | Ethanol, reflux, 4h | 85-92 |
| Isopropyl Pyrazole Formation | Isopropyl hydrazine, β-ketoester | Acetic acid, 80°C, 6h | 78-88 |
| Functionalization of 1-ethyl-1H-pyrazole | LiAlH₄, then PBr₃ | THF, 0°C to rt | 70-75 |
| Coupling Reaction | K₂CO₃ or Cs₂CO₃ | DMF, 60°C, 12h | 65-80 |
| Deprotection (if needed) | TFA or HCl | DCM or MeOH | 85-95 |
This convergent approach offers advantages in terms of flexibility and the ability to introduce diverse substituents at different positions of the pyrazole rings.
Modified Procedure A: Alkylation of Pyrazole Amines
Procedure Overview
A modified procedure involving direct alkylation of pyrazole amines has been developed for the efficient synthesis of this compound. This method utilizes readily available starting materials and straightforward reaction conditions.
The procedure follows the general Protocol A outlined in search result, which involves:
Preparation of 1-ethyl-1H-pyrazol-4-amine from 4-nitropyrazole via a two-step process:
- Alkylation of 4-nitropyrazole with ethyl iodide in the presence of potassium carbonate
- Reduction of the nitro group using hydrogen and palladium on carbon
Preparation of 1-isopropyl-4-methyl-1H-pyrazol-3-amine through appropriate cyclocondensation reactions
Coupling of the two components through alkylation reactions
Detailed Reaction Sequence
The detailed reaction sequence for this procedure is as follows:
- A solution of 4-nitropyrazole (300 mg, 2.65 mmol), potassium carbonate (2 eq) and ethyl iodide (1.1 eq) in acetonitrile (10 mL) is heated at 60°C for 18 hours.
- After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water.
- The organic phase is dried over magnesium sulfate and concentrated in vacuo.
- The crude residue is dissolved in methanol (10 mL), palladium on carbon (50 mg) is added, and the reaction is stirred under hydrogen for 18 hours.
- The resulting mixture is filtered through Celite and the filtrate is concentrated to give 1-ethyl-1H-pyrazol-4-amine.
- This amine is then reacted with an appropriate derivative of 1-isopropyl-4-methyl-1H-pyrazol to form the target compound.
This method typically provides yields of 65-75% for the final coupling step, with overall yields of 45-55% from the starting materials.
Suzuki Coupling for Advanced Functionalization
Method Description
For cases requiring more complex functionalization, a Suzuki coupling approach can be employed to synthesize derivatives of this compound. This method utilizes palladium-catalyzed cross-coupling reactions between appropriate boronic acid derivatives and halogenated pyrazole precursors.
The key steps in this approach include:
- Preparation of halogenated pyrazole derivatives (typically brominated or iodinated compounds)
- Synthesis of appropriate boronic acid or boronic ester derivatives
- Palladium-catalyzed cross-coupling under optimized conditions
- Functionalization of the coupled products to introduce the methylene bridge
Reaction Conditions and Catalysts
The success of the Suzuki coupling approach depends significantly on the choice of catalyst, ligand, and reaction conditions. Table 3 summarizes the optimal parameters for this method.
Table 3: Catalytic Systems for Suzuki Coupling in Pyrazole Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | -- | Na₂CO₃ | DMF/H₂O (30:1) | 100 | 2 |
| Pd(PPh₃)₄ | -- | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 3-4 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | THF/H₂O (5:1) | 80 | 5-6 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 4 |
This approach is particularly valuable for introducing specific functional groups that might be challenging to incorporate through other methods, offering yields ranging from 60-85% depending on the specific substrates and conditions employed.
Purification and Characterization
Purification Methods
The purification of this compound typically involves a combination of techniques to ensure high purity. The most common purification methods include:
Column chromatography on silica gel using optimized solvent systems:
Recrystallization from appropriate solvent systems:
Preparative HPLC for analytical-grade purity:
Characterization Data
Comprehensive characterization of this compound is essential to confirm its structure and purity. Typical characterization data includes:
¹H NMR spectroscopy (400-500 MHz, DMSO-d₆ or CDCl₃):
- Characteristic signals for ethyl group at δ 1.30-1.37 (t, 3H) and 4.05-4.11 (q, 2H)
- Isopropyl group signals at δ 1.20-1.25 (d, 6H) and 4.30-4.40 (septet, 1H)
- Methyl group signal at δ 2.10-2.15 (s, 3H)
- Pyrazole CH signals at δ 7.40-7.80 (s, 2H)
- Methylene bridge at δ 4.20-4.30 (s, 2H)
- NH signal at δ 5.80-6.20 (broad s, 1H)
¹³C NMR spectroscopy (100-125 MHz, DMSO-d₆ or CDCl₃)
Mass spectrometry:
Infrared spectroscopy (FTIR):
- NH stretching: 3300-3400 cm⁻¹
- C-H stretching: 2900-3000 cm⁻¹
- C=N stretching: 1600-1650 cm⁻¹
- C-N stretching: 1200-1300 cm⁻¹
Chemical Reactions Analysis
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: Pyrazole Derivatives in Inflammation
A review article indicated that compounds with similar pyrazole structures have shown significant inhibition of cyclooxygenase enzymes, which are key players in inflammatory processes. For instance, derivatives like celecoxib have been established as effective NSAIDs with favorable safety profiles .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Pyrazole-containing compounds have been reported to exhibit cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Effects
In a study focusing on pyrazole derivatives, several compounds were screened against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The results indicated that certain pyrazole derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. Pyrazole derivatives have been studied for their ability to inhibit c-jun N-terminal kinase (JNK), an enzyme implicated in neurodegenerative diseases.
Case Study: JNK Inhibition
A study demonstrated that selective JNK inhibitors could provide neuroprotection in models of Alzheimer’s disease and other neurodegenerative conditions. Compounds with similar structures to this compound showed promise in reducing neuronal apoptosis .
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound inhibits the growth of fungal cells by interfering with their cell wall synthesis . Molecular docking studies have shown that the compound binds to specific enzymes, inhibiting their activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Molecular Properties
The compound’s key differentiator is its bis-pyrazole core with branched alkyl substituents (isopropyl, ethyl, methyl). Below is a comparison with analogous pyrazole derivatives:
Table 1: Structural and Molecular Comparison
Key Observations :
Biological Activity
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating moderate antibacterial activity. In a study evaluating related pyrazole derivatives, minimum inhibitory concentrations (MIC) were found to be around 250 μg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6. For example, related compounds exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects on inflammatory pathways .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Cyclin-dependent Kinase (CDK) Inhibition : Similar compounds have been identified as potent inhibitors of CDK9, leading to reduced transcription of genes involved in cell proliferation and survival .
- Epoxide Hydrolase Inhibition : Compounds with a pyrazole scaffold have been shown to inhibit soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acid epoxides that play a role in inflammation .
Case Studies and Research Findings
A comprehensive review highlighted various studies focusing on pyrazole derivatives:
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Pyrazole derivative A | Anti-inflammatory | 53 nM | |
| Pyrazole derivative B | Antimicrobial | 250 μg/mL | |
| Pyrazole derivative C | CDK9 inhibition | 0.004 μM |
These findings suggest that the biological activity of this compound may extend across various therapeutic areas, including oncology and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
